molecular formula C17H15N3O2 B1384142 N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-benzamide CAS No. 885458-25-3

N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-benzamide

Cat. No. B1384142
M. Wt: 293.32 g/mol
InChI Key: YEBDVNMQUDXOEK-UHFFFAOYSA-N
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Description

N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-benzamide (NAPB) is an organic compound that belongs to the class of pyrrolidine-based amides. It is an important intermediate in the synthesis of many pharmaceuticals and other organic compounds. NAPB has been extensively studied due to its wide range of potential applications in the pharmaceutical and agrochemical industries.

Scientific Research Applications

1. Biological Evaluation in Medicinal Chemistry

Compounds related to N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-benzamide have been synthesized and evaluated for their biological activity. For instance, a series of benzamide derivatives were synthesized and screened for their inhibitory potential against various human recombinant alkaline phosphatases and human and rat ecto-5′-nucleotidases. These compounds showed potential applications in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).

2. Synthesis and Characterization

Research has also focused on the synthesis and structural characterization of similar benzamide compounds. For example, recyclization of certain triones by the action of benzoic acid hydrazides yielded benzamides whose structure was confirmed by X-ray analysis (Mashevskaya et al., 2011).

3. Radioanalytical Chemistry

In the field of radioanalytical chemistry, a method for 14C-labeling of a similar compound, N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14C], was developed. This research contributes to the synthesis of radiolabeled compounds for various applications (Saemian & Shirvani, 2012).

4. Antiviral Activity

There has been a synthesis and study of novel benzamide derivatives for their antiviral activity. These compounds showed significantly higher antiviral activity against certain viruses compared to structurally similar commercial drugs, highlighting their potential in antiviral research (Balaraman et al., 2018).

5. Structural and Energy Analysis

Research on antipyrine-like derivatives of benzamides includes X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. This research provides insights into the intermolecular interactions and stability of these compounds (Saeed et al., 2020).

properties

IUPAC Name

N-(3-hydroxy-5-imino-4-phenyl-2H-pyrrol-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c18-16-15(12-7-3-1-4-8-12)14(21)11-20(16)19-17(22)13-9-5-2-6-10-13/h1-10,18,21H,11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBDVNMQUDXOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-benzamide
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N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-benzamide
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N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-benzamide
Reactant of Route 6
N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-benzamide

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